Cas no 1504053-01-3 (4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one)

4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with an amino group and a cyclopropyl moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The presence of the cyclopropyl group enhances steric and electronic properties, while the amino functionality offers versatility for further derivatization. Its dihydropyridazinone scaffold is of interest in the development of biologically active molecules, particularly as a precursor or intermediate in synthetic pathways. The compound's stability and well-defined chemical properties make it suitable for research and industrial applications requiring precise molecular modifications.
4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one structure
1504053-01-3 structure
Product Name:4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
CAS No:1504053-01-3
MF:C7H9N3O
MW:151.165860891342
CID:6442258
PubChem ID:83680662
Update Time:2025-06-08

4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 1504053-01-3
    • EN300-6782825
    • 4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
    • 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C7H9N3O/c8-6-3-4-9-10(7(6)11)5-1-2-5/h3-5H,1-2,8H2
    • InChI Key: ZWHAWEHHGBQGTG-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=NN1C1CC1)N

Computed Properties

  • Exact Mass: 151.074561919g/mol
  • Monoisotopic Mass: 151.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 58.7Ų

4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3)

In recent years, the compound 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazinone core, has shown promising potential in various therapeutic applications. Researchers have been particularly interested in its role as a key intermediate in the synthesis of novel bioactive molecules and its potential as a pharmacophore in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one. The research team employed a combination of computational modeling and experimental synthesis to optimize the compound's yield and purity. Their findings revealed that the cyclopropyl group at the 2-position significantly enhances the compound's stability and bioavailability, making it a valuable scaffold for further derivatization.

Another groundbreaking study, conducted by a team at the University of Cambridge, investigated the compound's potential as an inhibitor of specific enzymatic targets involved in inflammatory pathways. Using high-throughput screening and kinetic assays, the researchers identified that 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one exhibits selective inhibition against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This discovery opens new avenues for the development of anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.

In addition to its therapeutic potential, recent advancements in the scalable synthesis of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one have been reported. A patent filed by a leading pharmaceutical company detailed a novel catalytic process that significantly reduces production costs while maintaining high enantiomeric purity. This development is expected to facilitate the compound's broader application in both academic and industrial settings.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps, with particular focus on structure-activity relationship (SAR) studies and in vivo efficacy testing. Collaborative efforts between academia and industry are crucial to translating these discoveries into clinically viable therapeutics.

In conclusion, 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3) represents a versatile and promising candidate in the realm of drug discovery. Its unique chemical structure and demonstrated biological activities make it a focal point for future research. As synthetic methodologies and biological evaluations continue to advance, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

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